molecular formula C18H16N2O3S2 B2924900 3-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 922672-25-1

3-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2924900
CAS RN: 922672-25-1
M. Wt: 372.46
InChI Key: MHBDYQORLANTOL-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents .


Synthesis Analysis

Thiazole derivatives can be synthesized using a multistep synthetic methodology . For example, a series of 2-phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one derivatives were synthesized using IR and 1H NMR spectral reports .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be established by NMR and MS analysis .


Chemical Reactions Analysis

The reaction of 2-amino-4-phenylthiazole with other compounds can yield thiazolidin-4-one derivatives .

Scientific Research Applications

  • Cardiac Electrophysiological Activity Compounds similar to 3-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide have been synthesized and evaluated for their cardiac electrophysiological activity. Certain derivatives have shown potent class III antiarrhythmic activity, similar to other known selective class III agents in clinical trials (Morgan et al., 1990).

  • Antimalarial and Antiviral Properties Research into N-(phenylsulfonyl)acetamide derivatives, which are structurally related to the target compound, has revealed promising in vitro antimalarial activity. These compounds have also been examined for their antiviral properties, particularly against COVID-19 (Fahim & Ismael, 2021).

  • Copper(II)-catalyzed Reactions In studies involving copper(II)-catalyzed reactions, derivatives of N-(quinolin-8-yl)benzamide, closely related to the compound , have been used to achieve efficient sulfonylation. These reactions have led to the production of environmentally friendly byproducts, indicating potential industrial applications (Xia et al., 2016).

  • Antimicrobial and Anticonvulsant Activities Various substituted benzamides, including those similar to 3-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, have been synthesized and screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, showcasing their potential in medicinal chemistry (Patel et al., 2009).

  • Carbonic Anhydrase Inhibition Certain aromatic sulfonamide inhibitors, structurally related to the compound , have been investigated for their inhibitory activity against various carbonic anhydrase isoenzymes, indicating potential applications in treating disorders associated with these enzymes (Supuran et al., 2013).

  • Metabolic Pathway Studies The compound has been used in studies to understand the metabolic pathways of novel antidepressants, indicating its relevance in pharmaceutical research and drug development (Hvenegaard et al., 2012).

  • Synthesis of Conductive Polymers Research into the synthesis of conductive aromatic polyamides featuring similar sulfonamide structures has indicated potential applications in electrochemical sensors and other electronic devices (Abdel-Rahman et al., 2023).

  • Anticancer Research Derivatives of the compound have been explored for their anticancer properties, particularly in the synthesis of novel 4-isopropyl thiazole-based sulfonyl derivatives, highlighting their potential in oncological research (Kumar et al., 2013).

Mechanism of Action

While the mechanism of action for “3-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide” is not specified, some thiazole derivatives have shown inhibitory activities against certain cancer cell lines .

properties

IUPAC Name

3-ethylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-2-25(22,23)15-10-6-9-14(11-15)17(21)20-18-19-16(12-24-18)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBDYQORLANTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

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